5-Hydroxy-biphenyl-3-carbaldehyde

Resonance-assisted hydrogen bond regioisomer differentiation carbonyl electrophilicity

5-Hydroxy-biphenyl-3-carbaldehyde features a meta relationship between –OH and –CHO groups, enabling fully independent reactivity and superior electrophilicity unmatched by ortho-hydroxy regioisomers. This aldehyde is the essential synthetic precursor for the 5-hydroxybiphenyl-3-carboxylic acid series disclosed in Sanofi patent WO2006063697 as blood glucose-lowering agents. Its orthogonal pharmacophore geometry supports GABA(A) receptor positive modulator discovery and ERβ-selective oxime library synthesis. Researchers targeting structure‑activity relationships requiring correct hydroxyl spatial orientation must specify this exact regioisomer.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
Cat. No. B8354589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-biphenyl-3-carbaldehyde
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)O
InChIInChI=1S/C13H10O2/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-9,15H
InChIKeyGWOFQFBWBWXFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-biphenyl-3-carbaldehyde: Chemical Identity, Regioisomeric Context, and Procurement Relevance


5-Hydroxy-biphenyl-3-carbaldehyde (molecular formula C₁₃H₁₀O₂, MW 198.22 g/mol) is an aromatic aldehyde belonging to the hydroxylated biphenyl carbaldehyde family [1]. It features a hydroxyl substituent at position 5 and a formyl group at position 3 on the same phenyl ring of the biphenyl scaffold. This regioisomer is structurally distinct from the more extensively studied 4-hydroxy-biphenyl-3-carbaldehyde (5-phenylsalicylaldehyde, CAS 21363-10-0), which benefits from an ortho-hydroxy–aldehyde arrangement enabling intramolecular resonance-assisted hydrogen bonding (RAHB) [2]. The 5-hydroxy substitution pattern places the –OH and –CHO groups in a meta relationship, precluding intramolecular H-bonding and imparting fundamentally different chemical reactivity, spectroscopic signatures, and intermolecular interaction profiles compared to its ortho-hydroxy analogs [2].

Why 5-Hydroxy-biphenyl-3-carbaldehyde Cannot Be Replaced by Its 4-Hydroxy or 3′-Hydroxy Regioisomers


The position of the hydroxyl group on the biphenyl-carbaldehyde scaffold is not a minor structural nuance—it dictates the compound's entire hydrogen-bonding architecture, spectroscopic fingerprint, and downstream synthetic utility. The 4-hydroxy regioisomer (5-phenylsalicylaldehyde) forms a strong intramolecular RAHB between the ortho –OH and –CHO groups, which lowers the carbonyl electrophilicity, reduces the aldehyde proton chemical shift, and decreases the compound's melting point to 101–102 °C [1]. In contrast, the meta relationship in 5-hydroxy-biphenyl-3-carbaldehyde leaves both functional groups independently available for intermolecular interactions, yielding a distinct reactivity profile in condensation reactions (Schiff base formation, hydrazone synthesis) and oxidation/reduction sequences. For users targeting the 5-hydroxybiphenyl-3-carboxylic acid series—claimed in patent WO2006063697 as antidiabetic agents [2]—only the 5-hydroxy aldehyde regioisomer serves as the correct synthetic precursor; substitution with the 4-hydroxy or 3′-hydroxy isomer would lead to a different carboxylic acid scaffold with divergent biological activity. These regioisomer-dependent differences render generic substitution scientifically invalid for any application where spatial orientation of the hydroxyl group matters.

Quantitative Differentiation Evidence for 5-Hydroxy-biphenyl-3-carbaldehyde Versus Closest Regioisomeric Analogs


Intramolecular Hydrogen-Bonding Deficit: 5-OH (Meta) Versus 4-OH (Ortho) Regioisomer Comparison

The 5-hydroxy regioisomer lacks the capacity for intramolecular resonance-assisted hydrogen bonding (RAHB) between the –OH and –CHO groups because the substituents are in a meta (1,3) relationship. By contrast, the 4-hydroxy regioisomer (ortho –OH/–CHO, salicylaldehyde-type) engages in a strong intramolecular RAHB that lengthens the C=O double bond, reduces carbonyl electrophilicity, and stabilizes a planar six-membered chelate ring [1]. This structural difference manifests quantitatively in the melting point: the 4-hydroxy isomer melts at 101–102 °C [2], while the 5-hydroxy isomer—lacking intramolecular H-bond quenching of intermolecular interactions—is predicted to exhibit a higher melting point (vendor-reported ~116–117 °C) due to stronger intermolecular hydrogen bonding networks. For procurement, this means the 5-hydroxy isomer offers a more electrophilic aldehyde carbon and a freely solvent-accessible hydroxyl group, which is critical for applications requiring unencumbered reactivity at both functional sites.

Resonance-assisted hydrogen bond regioisomer differentiation carbonyl electrophilicity spectroscopic signature

Class-Level ERβ Selectivity: 4-Hydroxy-Biphenyl-Carbaldehyde Oxime SAR and Implications for the 5-Hydroxy Scaffold

A systematic SAR study of 4-hydroxy-biphenyl-carbaldehyde oxime derivatives by Yang et al. (2004) established that this scaffold can achieve potent and selective estrogen receptor-β (ERβ) binding. The most potent oximes in the series showed IC₅₀ values of 8–35 nM in radioligand binding assays, with the best compounds (6i and 6s) achieving 49-fold and 31-fold ERβ selectivity over ERα, respectively [1]. The oxime moiety was shown to act as a hydrogen bond-donating group mimicking the C-ring of genistein, engaging a critical histidine residue in the ERβ binding pocket. Critically, the 5-hydroxy regioisomer presents a distinct H-bond donor/acceptor geometry: the meta –OH cannot participate in the same intramolecular H-bond network as the 4-OH oxime precursor, which would alter both the oxime formation kinetics and the final pharmacophore presentation to the ERβ receptor. This regioisomer-dependent pharmacophore geometry means that ERβ-targeting programs cannot freely substitute the 5-hydroxy scaffold with the 4-hydroxy analog without fundamentally altering the structure-activity profile.

Estrogen receptor beta oxime derivatives ERβ selectivity structure-activity relationship

Synthetic Gateway to Antidiabetic 5-Hydroxybiphenyl-3-Carboxylic Acid: Documented Patent Pathway

5-Hydroxy-biphenyl-3-carbaldehyde serves as the direct synthetic precursor to 5-hydroxybiphenyl-3-carboxylic acid (CAS 35489-88-4), a compound registered in the Japanese Existing Chemical Substances database (MITI Number 4-23) [1]. The carboxylic acid analog belongs to a broader class of hydroxybiphenyl carboxylic acids claimed in patent WO2006063697 by Sanofi-Aventis as pharmaceutically active compounds for reducing blood glucose and treating type II diabetes, disturbances of lipid and carbohydrate metabolism, arteriosclerotic manifestations, and insulin resistance [2]. Aldehyde-to-carboxylic acid oxidation (e.g., using NaClO₂, KMnO₄, or Ag₂O) is a well-established transformation in organic synthesis. The 5-hydroxy aldehyde is uniquely positioned as the gatekeeper intermediate: the 4-hydroxy or 3′-hydroxy regioisomers would produce different carboxylic acid scaffolds (e.g., 4-hydroxybiphenyl-3-carboxylic acid or 3′-hydroxybiphenyl-3-carboxylic acid) that are not the subject of the Sanofi patent claims. For organizations pursuing the Sanofi-disclosed antidiabetic pharmacophore, procurement of the correct 5-hydroxy aldehyde regioisomer is mandatory.

Type II diabetes glycogen synthase carboxylic acid derivatives precursor oxidation

GABA(A) Receptor Positive Modulation: Class-Level Evidence for Hydroxylated Biphenyl Derivatives

Mascia et al. (2012) evaluated a series of seven hydroxylated biphenyl derivatives for their ability to modulate recombinant human GABA(A) receptors expressed in Xenopus laevis oocytes [1]. All compounds except compound 6 potentiated GABA-evoked Cl⁻ currents. Notably, compound 3 was the most potent in the series with an EC₅₀ of 0.8 μM, comparable in potency to diazepam, propofol, and allopregnanolone [1]. The enhancement of GABA-evoked currents by compound 3 was not antagonized by flumazenil, indicating a non-benzodiazepine binding site. Importantly, compound 3 did not induce loss of righting reflex in rats (suggesting a non-anesthetic profile) yet protected animals from picrotoxin-induced seizures, confirming in vivo GABA(A)-mediated activity [1]. While the specific structures of compounds 1–7 were not fully enumerated in the abstract, the study demonstrates that hydroxylation position on the biphenyl scaffold critically modulates GABA(A) receptor potentiation potency and efficacy. The 5-hydroxy-biphenyl-3-carbaldehyde scaffold offers a hydroxyl placement that is distinct from the naturally occurring hydroxylated biphenyls (typically featuring ortho or para substitution), suggesting a unique pharmacological fingerprint relative to the series benchmark.

GABA(A) receptor positive allosteric modulator Xenopus oocyte electrophysiology anticonvulsant

Optimal Procurement and Application Scenarios for 5-Hydroxy-biphenyl-3-carbaldehyde


ERβ-Selective Ligand Discovery: Oxime Derivative Screening with a Non-Salicylaldehyde Pharmacophore

The 4-hydroxy-biphenyl-carbaldehyde oxime series achieved 49-fold ERβ selectivity (IC₅₀ 8–35 nM) by exploiting the ortho –OH/oxime hydrogen-bond network to mimic genistein's C-ring [1]. The 5-hydroxy regioisomer offers a structurally orthogonal pharmacophore: the meta –OH cannot participate in the same intramolecular H-bond relay, forcing the oxime to engage the ERβ binding pocket via a geometrically distinct H-bond donor/acceptor pattern. Researchers pursuing ERβ-selective scaffolds beyond the well-explored 4-hydroxy series should procure the 5-hydroxy aldehyde for oxime library synthesis, as it may yield compounds with altered subtype selectivity, different off-target profiles, or improved physicochemical properties (e.g., higher LogP and enhanced membrane permeability due to the absence of intramolecular H-bond masking).

Antidiabetic Hydroxybiphenyl Carboxylic Acid Development: Regiochemically Correct Precursor

Patent WO2006063697 (Sanofi-Aventis) discloses hydroxybiphenyl carboxylic acids as blood glucose-lowering agents for type II diabetes and metabolic syndrome [2]. The 5-hydroxybiphenyl-3-carboxylic acid scaffold (CAS 35489-88-4) is directly accessible via oxidation of 5-hydroxy-biphenyl-3-carbaldehyde [3]. Any medicinal chemistry program aiming to explore or expand upon the Sanofi-disclosed SAR must begin with the correct aldehyde regioisomer; procurement of the 4-hydroxy or 3′-hydroxy analog would yield a different carboxylic acid core that falls outside the patent's exemplified claims and may lack the desired glycogen synthase activation or glucose-lowering activity.

GABA(A) Receptor Modulator Screening: Meta-Hydroxy Scaffold Differentiation

The demonstration that hydroxylated biphenyl derivatives can achieve GABA(A) receptor positive modulation with potency comparable to diazepam (EC₅₀ 0.8 μM for compound 3) [4] establishes this chemotype as a viable CNS drug discovery starting point. The 5-hydroxy-biphenyl-3-carbaldehyde scaffold offers a meta-hydroxylation pattern that is underrepresented in naturally occurring hydroxylated biphenyls (which predominantly feature ortho or para –OH groups). This structural distinction may translate to differential subtype selectivity across GABA(A) receptor assemblies (α₁–α₆, β₁–β₃, γ₁–γ₃, δ, ε, π, θ subunits) or altered flumazenil sensitivity, providing a rationale for procuring this specific regioisomer over more common ortho- or para-hydroxy biphenyl carbaldehydes.

Bifunctional Building Block for Coordination Chemistry and Schiff Base Ligand Synthesis

Unlike the 4-hydroxy regioisomer, whose carbonyl electrophilicity is attenuated by intramolecular RAHB [5], the 5-hydroxy-biphenyl-3-carbaldehyde presents a fully electrophilic aldehyde carbon alongside a freely available phenolic –OH. This makes it a superior substrate for: (a) Schiff base condensation with primary amines, where the aldehyde reacts without competing intramolecular H-bond stabilization; (b) metal coordination chemistry exploiting both the phenolate oxygen and the aldehyde/imine nitrogen as independent donor sites; and (c) sequential orthogonal derivatization where the aldehyde and phenol can be functionalized independently without mutual interference. These properties are directly attributable to the meta relationship of the two functional groups and cannot be replicated by ortho-hydroxy (salicylaldehyde-type) regioisomers.

Quote Request

Request a Quote for 5-Hydroxy-biphenyl-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.